molecular formula C9H8F2O3 B2660162 2-(3,4-Difluorophenoxy)propanoic acid CAS No. 923113-40-0

2-(3,4-Difluorophenoxy)propanoic acid

Cat. No.: B2660162
CAS No.: 923113-40-0
M. Wt: 202.157
InChI Key: KAIRTRFXVVCJNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Difluorophenoxy)propanoic acid is an organic compound with the molecular formula C9H8F2O3. It is a derivative of propanoic acid where the hydrogen atoms on the phenyl ring are substituted with fluorine atoms at the 3 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenoxy)propanoic acid typically involves the reaction of 3,4-difluorophenol with a suitable propanoic acid derivative. One common method is the esterification of 3,4-difluorophenol with propanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The industrial process may also incorporate purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

2-(3,4-Difluorophenoxy)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural properties.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes, including the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenoxy)propanoic acid involves its interaction with specific molecular targets. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenoxy)propanoic acid
  • 3-(3,5-Difluorophenoxy)propanoic acid
  • 2-(4-Chlorophenoxy)propanoic acid

Uniqueness

2-(3,4-Difluorophenoxy)propanoic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to other similar compounds. The presence of fluorine atoms can also enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(3,4-difluorophenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIRTRFXVVCJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.